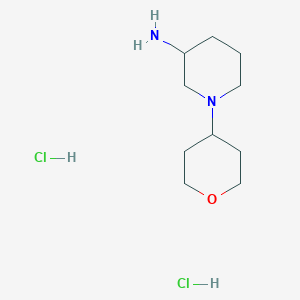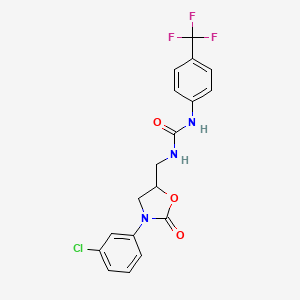
1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H15ClF3N3O3 and its molecular weight is 413.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrochemical Technology
Research by Tsuda, Stafford, and Hussey (2017) highlights the development of electrochemical technologies using haloaluminate room-temperature ionic liquids (RTILs) and their mixtures with molecules such as urea. These advancements have applications in electroplating and energy storage, indicating the broader relevance of urea derivatives in electrochemical processes and technologies (Tsuda, Stafford, & Hussey, 2017).
Medicinal Applications
Kosikowska and Berlicki's (2011) patent review on urease inhibitors, including urea derivatives, highlights their potential in treating gastric and urinary tract infections caused by pathogens like Helicobacter pylori. This suggests the importance of urea derivatives in developing therapeutic agents (Kosikowska & Berlicki, 2011).
Environmental Science
Research into the occurrence and toxicity of antimicrobial agents like triclosan, which shares structural similarities with many complex organic compounds, highlights the environmental impact and potential toxicological effects of these compounds. This underscores the significance of studying chemical compounds, including urea derivatives, for their environmental persistence and effects (Bedoux et al., 2012).
Agricultural Research
Studies on urea metabolism and regulation by rumen bacterial urease in ruminants (Jin et al., 2018) and the impact of urease and nitrification inhibitors on reducing nitrogen loss from fertilizers (Ray et al., 2020) demonstrate the agricultural relevance of urea-based compounds. These insights highlight the potential for specialized compounds like "1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea" in enhancing fertilizer efficiency and reducing environmental impact (Jin, Zhao, Zheng, Beckers, & Wang, 2018); (Ray, Nkwonta, Forrestal, Danaher, Richards, O’Callaghan, Hogan, & Cummins, 2020).
Propiedades
IUPAC Name |
1-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N3O3/c19-12-2-1-3-14(8-12)25-10-15(28-17(25)27)9-23-16(26)24-13-6-4-11(5-7-13)18(20,21)22/h1-8,15H,9-10H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEIUZLHKVZMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=CC=C2)Cl)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2509056.png)
![N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2509057.png)
![7-Methylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2509058.png)
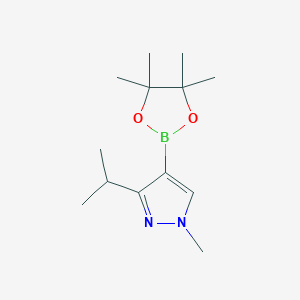


![(E)-4-(Dimethylamino)-N-[(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethyl]but-2-enamide](/img/structure/B2509064.png)
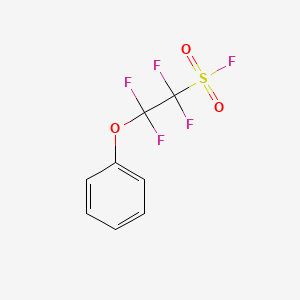
![1-(3,5-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2509067.png)
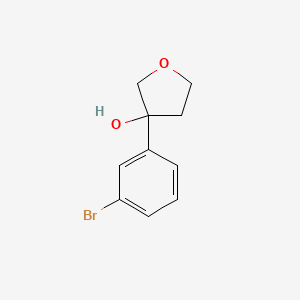
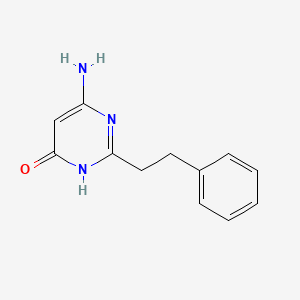
![N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-phenylurea](/img/structure/B2509073.png)

